

CBL0137: A Second-Generation Curaxin Targeting Chromatin Remodeling in Oncology

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Compound of Interest				
Compound Name:	CBL0137			
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: This technical guide provides a comprehensive overview of **CBL0137**, a second-generation curaxin with a novel mechanism of action centered on the inhibition of the Facilitates Chromatin Transcription (FACT) complex. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of **CBL0137**'s preclinical and clinical development, its multifaceted mechanism of action, and standardized protocols for its investigation.

Introduction: The Emergence of CBL0137

CBL0137 is a small molecule, water-soluble carbazole derivative that represents a significant advancement in the curaxin class of anti-cancer compounds.[1] Unlike first-generation curaxins, **CBL0137** exhibits a more defined target profile and improved tolerability in preclinical models.[1] Its primary mechanism of action involves the disruption of chromatin organization through the inhibition of the FACT complex, a key player in DNA transcription, replication, and repair.[2][3] This activity leads to the simultaneous modulation of critical oncogenic signaling pathways, including the activation of the p53 tumor suppressor and the inhibition of the prosurvival NF-κB pathway.[2][4] **CBL0137** has demonstrated a broad spectrum of anti-cancer activity in numerous preclinical studies and is currently under investigation in several Phase I and II clinical trials for a variety of solid and hematological malignancies.[3][5]

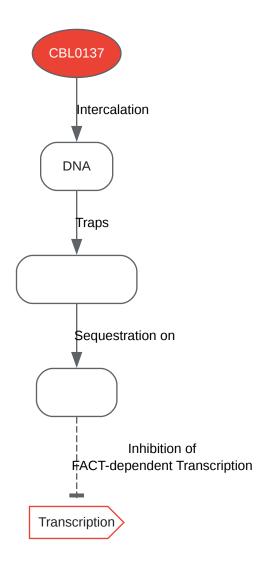


Mechanism of Action: A Multi-pronged Attack on Cancer Cells

CBL0137's anti-neoplastic effects stem from its ability to intercalate into DNA, which in turn traps the FACT complex on chromatin.[2] The FACT complex, composed of the subunits SSRP1 and SPT16, is essential for the survival of tumor cells, which often exhibit a high degree of chromatin remodeling.[1][3] By sequestering FACT, **CBL0137** triggers a cascade of downstream events that collectively contribute to its anti-cancer activity.

Core Mechanism: FACT Inhibition

The central tenet of **CBL0137**'s action is the functional inactivation of the FACT complex. This leads to the inhibition of transcription of genes crucial for cancer cell survival and proliferation. [2][3]





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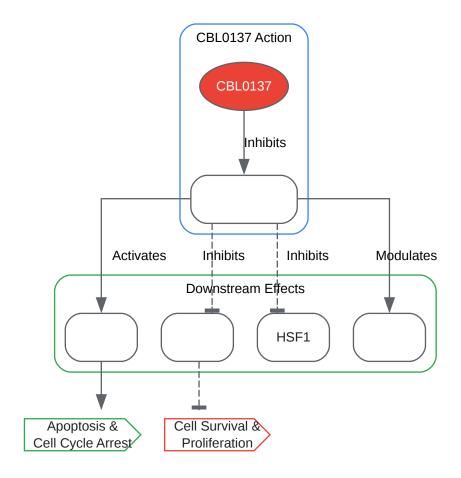
Core mechanism of CBL0137 via FACT inhibition.

Downstream Signaling Pathways

The inhibition of FACT by **CBL0137** instigates a ripple effect on several key signaling pathways that are frequently dysregulated in cancer.

- p53 Activation: CBL0137 promotes the phosphorylation of p53 at Serine 392, leading to its activation and the subsequent induction of apoptosis and cell cycle arrest.[2]
- NF-κB Inhibition: By trapping FACT, **CBL0137** prevents the transcription of NF-κB target genes, thereby suppressing this critical pro-survival pathway.[2]
- HSF1 Inhibition: **CBL0137** has been shown to downregulate the transcription of Heat Shock Factor 1 (HSF1), a key regulator of the cellular stress response that is often co-opted by cancer cells for survival.[4]
- NOTCH1 Modulation: In some cancer types, such as small cell lung cancer, **CBL0137** can activate the NOTCH1 signaling pathway, which can have tumor-suppressive effects.[4]
- Wnt/β-catenin Signaling Suppression: **CBL0137** has been observed to suppress the Wnt/β-catenin signaling pathway, which is implicated in the development and progression of various cancers.





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Downstream signaling pathways affected by CBL0137.

Quantitative Preclinical Data

The following tables summarize the in vitro and in vivo preclinical efficacy of **CBL0137** across a range of cancer types.

Table 1: In Vitro Cytotoxicity of CBL0137 (IC50 Values)



Cell Line	Cancer Type	IC50 (μM)	Citation
A1207	Glioblastoma	0.635	[1]
U87MG	Glioblastoma	2.045	[1]
KG-1	Acute Myeloid Leukemia	0.47	
NCI-H929	Multiple Myeloma	0.41	
WEHI-3	Murine Acute Myeloid Leukemia	0.46	
CCRF-CEM	Acute Lymphoblastic Leukemia	>1.0	
K562	Chronic Myeloid Leukemia	>1.0	-
THP-1	Acute Myeloid Leukemia	>1.0	_
RPMI-8226	Multiple Myeloma	>1.0	-
CCRF-SB	Acute Lymphoblastic Leukemia	>1.0	

Table 2: In Vivo Efficacy of CBL0137 in Xenograft Models



Cancer Type	Animal Model	Treatment Regimen	Outcome	Citation
Glioblastoma	Orthotopic nude mice (U87MG & A1207 cells)	70 mg/kg i.v., every 4 days for 3 doses	Increased apoptosis and suppressed proliferation in tumors	[1]
Pancreatic Cancer	Patient-derived xenografts (SCID mice)	50-90 mg/kg i.v., once weekly for 4 weeks	Significant tumor growth inhibition	
Small Cell Lung Cancer	H82 xenograft	Combination with cisplatin (1:1 molar ratio)	Delayed tumor growth by 30 days and prolonged survival	

Clinical Development of CBL0137

CBL0137 is being evaluated in several clinical trials for both adult and pediatric cancers.

Table 3: Summary of Key Phase I Clinical Trial Results



Trial Identifier	Population	MTD / RP2D	Key Pharmacoki netic Parameters (at RP2D)	Clinical Activity	Citation
NCT0190522 8	Advanced Solid Tumors	MTD & RP2D: 540 mg/m² IV	Tmax: ~5.1 hrs; Half-life: ~25.6 hrs	Stable disease observed in 11 patients; tumor regressions of up to 21% in some patients	
PEPN2111 (NCT048709 44)	Relapsed/Ref ractory Solid Tumors and Lymphoma (Pediatric)	RP2D & MTD: 400 mg/m² IV	Tmax: 0.7 ± 0.5 h; Cmax: 1310 ± 417 ng/mL; AUC0-24h: 15300 ± 6790 h*ng/mL	Immune activation observed	_

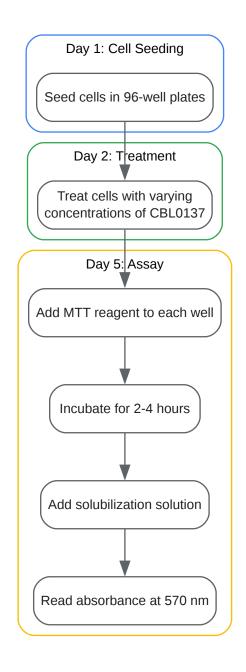
Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy and mechanism of action of **CBL0137**.

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of CBL0137 on cancer cell lines.





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Workflow for a typical MTT assay.

Materials:

- Cancer cell line of interest
- Complete growth medium
- 96-well flat-bottom plates



- CBL0137 stock solution (dissolved in a suitable solvent, e.g., DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of CBL0137 in complete growth medium.
- Remove the medium from the wells and add 100 µL of the CBL0137 dilutions to the respective wells. Include vehicle control wells.
- Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
- Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C.
- Add 100 μ L of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the IC50 value by plotting the percentage of cell viability against the log of CBL0137 concentration.

Western Blot Analysis for FACT Subunits

This protocol is for assessing the effect of **CBL0137** on the expression and localization of FACT subunits (SSRP1 and SPT16).

Materials:

Cancer cell line of interest



• CBL0137

- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against SSRP1, SPT16, and a loading control (e.g., β-actin or GAPDH)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- · Imaging system

Procedure:

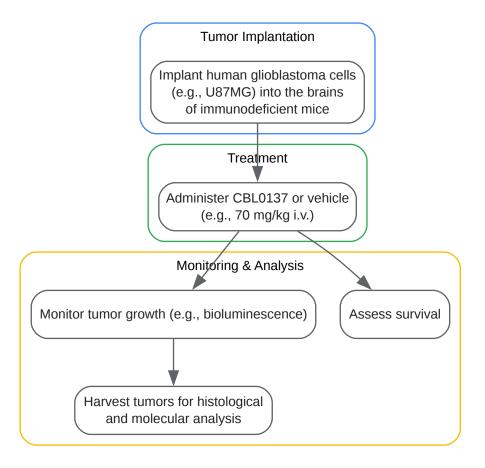
- Treat cells with CBL0137 at the desired concentrations and time points.
- Lyse the cells and quantify the protein concentration using a BCA assay.
- Separate equal amounts of protein on an SDS-PAGE gel.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.



 Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Orthotopic Xenograft Model of Glioblastoma

This protocol describes the in vivo evaluation of CBL0137 in a glioblastoma model.[1]



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Workflow for a glioblastoma orthotopic xenograft model.

Materials:

- Human glioblastoma cell line (e.g., U87MG or A1207)
- Immunodeficient mice (e.g., nude mice)
- Stereotactic apparatus



- CBL0137 formulation for intravenous injection
- Bioluminescence imaging system (if using luciferase-expressing cells)
- Calipers for tumor measurement (for subcutaneous models)

Procedure:

- Harvest and resuspend glioblastoma cells in a suitable medium.
- Under anesthesia, orthotopically implant the cells into the brains of the mice using a stereotactic apparatus.
- Allow the tumors to establish for a predetermined period.
- Randomize the mice into treatment and control groups.
- Administer CBL0137 or vehicle control according to the planned dosing schedule (e.g., 70 mg/kg i.v. every 4 days).[1]
- Monitor tumor growth using bioluminescence imaging or by observing clinical signs.
- Record the survival of the mice in each group.
- At the end of the study, harvest the tumors for further analysis (e.g., histology, immunohistochemistry, Western blotting).

Conclusion and Future Directions

CBL0137 represents a promising new class of anti-cancer agents with a unique mechanism of action that targets the fundamental process of chromatin remodeling. Its ability to simultaneously activate p53 and inhibit NF-κB, along with other key oncogenic pathways, provides a strong rationale for its continued development. The data from preclinical and early-phase clinical trials are encouraging, demonstrating a manageable safety profile and signs of anti-tumor activity.

Future research should focus on identifying predictive biomarkers of response to **CBL0137**, exploring rational combination therapies to enhance its efficacy, and further elucidating the full



spectrum of its molecular effects. The in-depth technical information provided in this guide is intended to facilitate and standardize further investigation into this novel and promising therapeutic agent.

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